REACTION_SMILES
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[CH3:22][OH:23].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]2[c:12]([cH:13][cH:14]1)[CH:11]1[CH2:10][N:9]([C:16]([C:17]([F:18])([F:19])[F:20])=[O:21])[CH2:8][CH:7]2[CH2:15]1>>[NH2:1][c:4]1[cH:5][c:6]2[c:12]([cH:13][cH:14]1)[CH:11]1[CH2:10][N:9]([C:16]([C:17]([F:18])([F:19])[F:20])=[O:21])[CH2:8][CH:7]2[CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(N1CC2CC(C1)c1cc([N+](=O)[O-])ccc12)C(F)(F)F
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Name
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Type
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product
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Smiles
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Nc1ccc2c(c1)C1CC2CN(C(=O)C(F)(F)F)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |